Bromine Substituent at Quinazoline 6-Position: Synthetic Diversification Handle Absent in Non-Halogenated and Chloro Analogs
The 6-bromo substituent on the quinazoline ring enables Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) for downstream diversification, a capability that is entirely absent in the non-halogenated analog 3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one (CAS 2415629-32-0). Among halogenated comparators, the C–Br bond dissociation energy (BDE ≈ 70–80 kcal·mol⁻¹) is substantially lower than that of the C–Cl bond (BDE ≈ 84–97 kcal·mol⁻¹) found in the chloro analog 3-(6-chloro-4-phenylquinazolin-2-yl)chromen-2-one (CAS 865376-29-0), rendering the bromo compound more reactive in oxidative addition steps of catalytic cycles [1]. Furthermore, the bromine atom introduces a heavy-atom effect that modulates both spin–orbit coupling and potential intersystem crossing rates—properties relevant to photophysical applications that are not achievable with the lighter chlorine substituent [2].
| Evidence Dimension | Halogen substituent identity at quinazoline 6-position: synthetic reactivity (C–X BDE) and heavy-atom photophysical effect |
|---|---|
| Target Compound Data | 6-Br: C–Br BDE ≈ 70–80 kcal·mol⁻¹; atomic number Z = 35; molecular weight contribution +79.9 Da vs. unsubstituted |
| Comparator Or Baseline | 6-Cl analog (CAS 865376-29-0): C–Cl BDE ≈ 84–97 kcal·mol⁻¹, Z = 17. Non-halogenated analog (CAS 2415629-32-0): no halogen, Z = 1, no cross-coupling handle |
| Quantified Difference | C–Br BDE is ~10–17 kcal·mol⁻¹ lower than C–Cl; Br atomic number is ~2× that of Cl, enhancing heavy-atom photophysical effects |
| Conditions | Gas-phase bond dissociation energetics; general Pd-catalyzed cross-coupling reaction conditions for aryl halides |
Why This Matters
The 6-Br substituent provides a kinetically more accessible cross-coupling handle than 6-Cl analogs, enabling higher-yielding library diversification and structure–activity relationship (SAR) exploration in medicinal chemistry campaigns.
- [1] Grushin VV, Alper H. Transformations of chloroarenes, catalyzed by transition-metal complexes. Chem Rev. 1994;94(4):1047-1062. doi:10.1021/cr00028a008. (Class-level C–X bond reactivity reference.) View Source
- [2] Koziar JC, Cowan DO. Photochemical heavy-atom effects. Acc Chem Res. 1978;11(9):334-341. doi:10.1021/ar50129a003. (Class-level heavy-atom effect reference.) View Source
